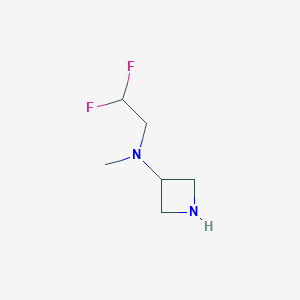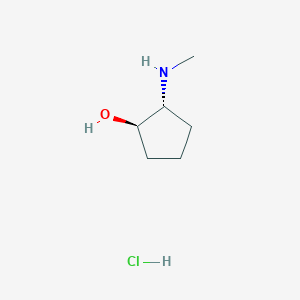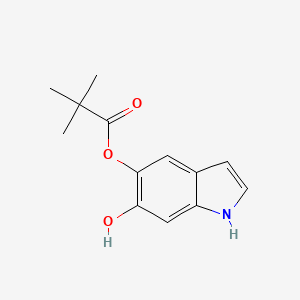
N-(2,2-difluoroethyl)-N-methylazetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-difluoroethyl)-N-methylazetidin-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the difluoroethyl group imparts distinct characteristics, making it valuable in medicinal chemistry, materials science, and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)-N-methylazetidin-3-amine typically involves the reaction of N-(2,2-difluoroethyl)prop-2-en-1-amine with suitable reagents under specific conditions. One method involves reacting N-(2,2-difluoroethyl)prop-2-en-1-amine with a compound of formula A-CH2-E, followed by deallylation to yield the desired product . The reaction conditions often require the presence of an inorganic or organic base to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-difluoroethyl)-N-methylazetidin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The compound can participate in addition reactions, where new groups are added to its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2,2-difluoroethyl)-N-methylazetidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in drug design and development due to its ability to modulate lipophilicity and metabolic stability. It serves as a bioisostere for various pharmacophores, enhancing drug target affinity and specificity.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and hydrogels. Its unique properties contribute to the mechanical strength and stability of these materials.
Biology and Medicine: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways
Wirkmechanismus
The mechanism of action of N-(2,2-difluoroethyl)-N-methylazetidin-3-amine involves its interaction with molecular targets and pathways. The presence of the difluoroethyl group enhances its binding affinity to specific protein targets through hydrogen bonding and steric complementarity . This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,2,2-trifluoroethyl)-N-methylazetidin-3-amine: This compound contains a trifluoroethyl group instead of a difluoroethyl group, resulting in different chemical properties and reactivity.
N-(2,2-difluoroethyl)acrylamide: This compound has a similar difluoroethyl group but differs in its overall structure and applications.
Uniqueness
N-(2,2-difluoroethyl)-N-methylazetidin-3-amine is unique due to its specific combination of the azetidine ring and the difluoroethyl group. This combination imparts distinct physicochemical properties, making it valuable in various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, materials science, biology, and industry. Its unique chemical structure and properties enable a wide range of applications, making it a valuable subject of scientific research.
Eigenschaften
Molekularformel |
C6H12F2N2 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
N-(2,2-difluoroethyl)-N-methylazetidin-3-amine |
InChI |
InChI=1S/C6H12F2N2/c1-10(4-6(7)8)5-2-9-3-5/h5-6,9H,2-4H2,1H3 |
InChI-Schlüssel |
RYUBWLMHSVTGMY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(F)F)C1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B12944439.png)
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine](/img/structure/B12944441.png)

![3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12944465.png)



![Benzo[c]isothiazole-5-carboxylic acid](/img/structure/B12944483.png)

![(5S,5aR,8aR,9S)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12944485.png)




